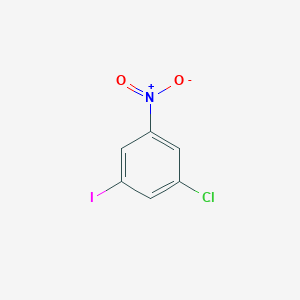

1-Chloro-3-iodo-5-nitrobenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-chloro-3-iodo-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCNYROPQXSCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599418 | |

| Record name | 1-Chloro-3-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123158-76-9 | |

| Record name | 1-Chloro-3-iodo-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-3-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodo-5-nitrobenzene is a halogenated and nitrated aromatic compound. Its trifunctional nature, featuring chloro, iodo, and nitro groups on a benzene ring, makes it a versatile reagent and building block in organic synthesis. The distinct electronic properties and reactivity of each substituent allow for selective chemical transformations, rendering it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols and an exploration of its reactivity and potential applications.

Core Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₆H₃ClINO₂[1] |

| Molecular Weight | 283.45 g/mol [1] |

| CAS Number | 123158-76-9[1] |

| Appearance | Pale yellow solid (predicted) |

| Melting Point | 70 °C |

| Boiling Point | Data not available |

| Density | 2.094 g/cm³ |

| Solubility | While specific data for a range of solvents is not readily available, it is expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, with low solubility in water. |

| LogP | 3.376 |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, predictive models and data from analogous compounds can provide valuable insights into its spectroscopic characteristics.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro, chloro, and iodo groups. The protons ortho to the nitro group are expected to be the most deshielded.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with the carbon attached to the nitro group being the most deshielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the C-Cl, C-I, and N-O stretching vibrations. Key predicted peaks include:

-

1520-1540 cm⁻¹ (asymmetric NO₂ stretch)

-

1340-1360 cm⁻¹ (symmetric NO₂ stretch)

-

1000-1100 cm⁻¹ (C-Cl stretch)

-

500-600 cm⁻¹ (C-I stretch)

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 283. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and halogen atoms. The presence of chlorine will result in a characteristic M+2 isotopic peak. Common fragmentation pathways for nitroaromatic compounds include the loss of NO and NO₂.[2]

Experimental Protocols

Synthesis of this compound

Two plausible synthetic routes for the preparation of this compound are outlined below.

Method 1: Nitration of 1-Chloro-3-iodobenzene

This method involves the electrophilic aromatic substitution of 1-chloro-3-iodobenzene. The chloro and iodo substituents are ortho, para-directing groups. However, the steric hindrance from the iodine atom may favor nitration at the 5-position.

-

Materials: 1-chloro-3-iodobenzene, fuming nitric acid, concentrated sulfuric acid, ice, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.

-

To this nitrating mixture, add 1-chloro-3-iodobenzene dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Method 2: Diazotization of 3-Chloro-5-iodoaniline followed by Sandmeyer-type reaction

This route involves the conversion of an amino group to a nitro group via a diazonium salt intermediate.

-

Materials: 3-chloro-5-iodoaniline, sodium nitrite, hydrochloric acid, sodium nitrite solution, copper(I) oxide, sodium hypophosphite, ice.

-

Procedure:

-

Dissolve 3-chloro-5-iodoaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of sodium nitrite in water and add copper(I) oxide.

-

Slowly add the cold diazonium salt solution to the copper(I) oxide/sodium nitrite mixture.

-

The reaction mixture is stirred and allowed to warm to room temperature.

-

The product is then extracted with an organic solvent, washed, dried, and purified as described in Method 1.

-

A general workflow for the synthesis via nitration is depicted below:

Reactivity and Potential Applications

The presence of three distinct functional groups on the benzene ring of this compound offers a wide range of possibilities for further chemical modifications.

Reactivity of the Substituents

The reactivity of the halogen atoms in nucleophilic aromatic substitution is generally I > Cl. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The iodine atom is a good leaving group in various cross-coupling reactions.

A logical relationship of the substituent effects on the aromatic ring is shown below:

Potential Applications in Drug Development and Research

While specific biological activities of this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. Nitroaromatic compounds are known to have a wide range of therapeutic applications, including as antibacterial, antifungal, and anticancer agents. The halogen atoms provide sites for the introduction of further diversity through cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental tools in modern drug discovery.

The general workflow for utilizing this compound in a Suzuki coupling reaction is illustrated below:

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It is expected to be toxic if swallowed, inhaled, or absorbed through the skin. Avoid generating dust. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its unique combination of functional groups allows for a wide array of synthetic transformations, making it a key building block for the synthesis of complex organic molecules. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, this guide provides a comprehensive overview of its known and predicted properties, along with established protocols for its synthesis and potential applications. Further research into the reactivity and biological activity of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents and functional materials.

References

- 1. This compound | C6H3ClINO2 | CID 19735170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Chloro-3-iodo-5-nitrobenzene CAS number 123158-76-9

An In-depth Technical Guide to 1-Chloro-3-iodo-5-nitrobenzene (CAS Number: 123158-76-9)

This technical guide provides a comprehensive overview of the chemical and physical properties, proposed synthetic routes, and potential applications of this compound. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a halogenated nitroaromatic compound. The presence of three distinct functional groups—a chloro, an iodo, and a nitro group—on the benzene ring makes it a potentially versatile intermediate in organic synthesis. The physical and computed properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 123158-76-9 | [PubChem] |

| Molecular Formula | C₆H₃ClINO₂ | [PubChem] |

| Molecular Weight | 283.45 g/mol | [PubChem] |

| Melting Point | 70 °C | ChemicalBook |

| Appearance | Not specified (likely a solid at room temperature) | - |

| LogP (calculated) | 3.376 | LookChem |

| PSA (Polar Surface Area) | 45.82 Ų | LookChem |

Proposed Synthetic Routes

Route 1: Sandmeyer Reaction from 3-Chloro-5-iodoaniline

This proposed route utilizes the Sandmeyer reaction, a versatile method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1] The starting material for this synthesis would be 3-chloro-5-iodoaniline.

Step 1: Diazotization of 3-Chloro-5-iodoaniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 3-chloro-5-iodoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is strictly maintained between 0-5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Conversion of the Diazonium Salt to this compound

-

In a separate reaction vessel, prepare a solution of sodium nitrite in water and neutralize it with a suitable base (e.g., sodium bicarbonate) at low temperature.

-

Slowly add the cold diazonium salt solution from Step 1 to the neutralized nitrite solution, maintaining the temperature below 10 °C. The addition of a copper(I) salt catalyst may be beneficial.

-

Nitrogen gas will evolve. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The crude product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Caption: Proposed workflow for the synthesis of this compound via a Sandmeyer reaction.

Route 2: Electrophilic Iodination of 1-Chloro-3-nitrobenzene

This alternative route involves the direct iodination of commercially available 1-chloro-3-nitrobenzene. The nitro and chloro groups are deactivating towards electrophilic aromatic substitution, making this reaction challenging. However, potent iodinating reagents and conditions have been developed for such deactivated systems.[2][3]

-

In a round-bottom flask, suspend 1-chloro-3-nitrobenzene (1 equivalent) and N-iodosuccinimide (NIS) (1.2 equivalents) in trifluoromethanesulfonic acid.

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice-water to quench the reaction.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Proposed workflow for the synthesis of this compound via electrophilic iodination.

Potential Applications in Research and Drug Development

While there is no specific information available in the scientific literature regarding the biological activity or direct application of this compound in drug development, its structure suggests potential utility as a chemical intermediate.

Halogenated nitrobenzenes are important precursors in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes.[] The nitro group can be readily reduced to an amino group, which can then be further functionalized. The differential reactivity of the chloro and iodo substituents could allow for selective cross-coupling reactions, enabling the sequential introduction of different molecular fragments. This makes compounds like this compound valuable building blocks for creating complex molecular architectures.[5]

For instance, the carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This would allow for a selective reaction at the iodine position, followed by a subsequent reaction at the chlorine position under different conditions. This orthogonal reactivity is highly desirable in the synthesis of complex molecules.

Signaling Pathways and Biological Activity

Currently, there is no published data on the specific biological activity of this compound or its involvement in any signaling pathways. In general, some halogenated nitroaromatic compounds have been investigated for their biological activities, including antimicrobial and anticancer properties.[6][7] However, the toxicity of nitroaromatic compounds is also a significant consideration. Any investigation into the biological effects of this compound would require dedicated in vitro and in vivo studies.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate due to its trifunctionalized aromatic core. While detailed experimental protocols for its synthesis are not explicitly documented, plausible synthetic routes can be proposed based on well-established chemical reactions. Further research is needed to fully characterize this compound, develop optimized synthetic procedures, and explore its potential applications in medicinal chemistry and materials science.

Disclaimer: The experimental protocols provided in this document are proposed based on general chemical principles and analogous reactions found in the literature. They have not been validated for the specific synthesis of this compound and should be performed with appropriate safety precautions by trained personnel in a laboratory setting.

References

synthesis of 1-Chloro-3-iodo-5-nitrobenzene

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-iodo-5-nitrobenzene

This technical guide provides a comprehensive overview of the , a valuable substituted aromatic compound for research and development in the pharmaceutical and agrochemical industries. This document details the synthetic pathway, experimental protocols, and characterization data for this compound.

Introduction

This compound is a halogenated nitroaromatic compound with a unique substitution pattern that makes it a versatile building block in organic synthesis. The presence of three different substituents on the benzene ring, each with distinct electronic and steric properties, allows for selective functionalization, making it a key intermediate in the synthesis of more complex molecules.

Synthetic Pathway

The most common and efficient involves a two-step process starting from 3-chloro-5-nitroaniline. This process is a modification of the classic Sandmeyer reaction.

The overall synthetic scheme is as follows:

Figure 1: Synthesis of this compound.

The first step is the diazotization of the primary aromatic amine, 3-chloro-5-nitroaniline. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

In the second step, the diazonium salt is subjected to a Sandmeyer-type reaction with a source of iodide, typically potassium iodide (KI). This results in the displacement of the diazonium group by an iodine atom, yielding the desired product, this compound.

Experimental Protocols

The following protocols are based on established procedures for diazotization and Sandmeyer reactions and have been adapted for the .

Diazotization of 3-Chloro-5-nitroaniline

Materials:

-

3-Chloro-5-nitroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add a pre-determined amount of 3-chloro-5-nitroaniline to a solution of concentrated sulfuric acid in water, while maintaining the temperature below 20 °C by cooling in an ice-water bath.

-

Cool the resulting suspension to 0-5 °C with constant stirring.

-

Prepare a solution of sodium nitrite in distilled water and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the amine salt. The rate of addition should be controlled to maintain the temperature of the reaction mixture between 0 and 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable analytical method (e.g., TLC).

Synthesis of this compound (Sandmeyer Reaction)

Materials:

-

Diazonium salt solution from the previous step

-

Potassium Iodide (KI)

-

Distilled Water

-

Sodium thiosulfate (Na₂S₂O₃) solution (for workup)

-

Dichloromethane or Diethyl ether (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

Procedure:

-

Prepare a solution of potassium iodide in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed. The addition should be controlled to manage the rate of gas evolution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., on a water bath at 50-60 °C) until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature. A solid product should precipitate.

-

If any free iodine is present (indicated by a brown color), add a sufficient amount of sodium thiosulfate solution to decolorize the mixture.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClINO₂ | [1] |

| Molecular Weight | 283.45 g/mol | [1] |

| Appearance | Pale yellow to yellow crystalline solid | |

| Melting Point | 108-112 °C | |

| Yield | Typically in the range of 70-85% | |

| ¹H NMR (CDCl₃, ppm) | δ 8.22 (t, J=1.6 Hz, 1H), 8.13 (t, J=1.9 Hz, 1H), 7.95 (t, J=1.8 Hz, 1H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 149.3, 138.8, 136.1, 126.9, 122.2, 92.8 | |

| IR (KBr, cm⁻¹) | ~3100 (Ar-H), ~1530 (asym NO₂), ~1350 (sym NO₂) | |

| Mass Spectrum (m/z) | M⁺ at 283, 285 (due to Cl isotopes) |

Note: Spectral data are predicted based on typical values for similar compounds and may vary slightly depending on the specific experimental conditions and instrumentation.

Experimental Workflow

The logical workflow for the synthesis and purification of this compound is depicted in the following diagram.

Figure 2: Experimental workflow for the .

Conclusion

This technical guide outlines a reliable and well-established method for the . The described two-step procedure, involving diazotization of 3-chloro-5-nitroaniline followed by a Sandmeyer-type iodination, provides a practical route to this valuable synthetic intermediate. The provided experimental protocols and characterization data will be a useful resource for researchers and scientists in the fields of organic synthesis and drug development.

References

1-Chloro-3-iodo-5-nitrobenzene molecular structure

An In-depth Technical Guide to 1-Chloro-3-iodo-5-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 123158-76-9), a tri-substituted aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. The document details the molecule's structural characteristics, physicochemical properties, and predicted spectroscopic data. Furthermore, it outlines a plausible synthetic pathway with a detailed experimental protocol and discusses the compound's chemical reactivity, highlighting its potential as a versatile building block for the synthesis of more complex molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's core attributes.

Molecular Structure and Identification

This compound is a benzene ring substituted with a chlorine atom, an iodine atom, and a nitro group at the 1, 3, and 5 positions, respectively. The presence of three different functional groups on the aromatic ring, each with distinct electronic and steric properties, makes it a valuable and versatile chemical intermediate. The nitro group is strongly electron-withdrawing, which influences the reactivity of the entire ring system.

Caption: 2D structure of this compound.

The key chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 123158-76-9[1][2][3][4] |

| Molecular Formula | C₆H₃ClINO₂[1][2][3] |

| Molecular Weight | 283.45 g/mol [1][2][3] |

| Canonical SMILES | C1=C(C=C(C=C1Cl)I)--INVALID-LINK--[O-][1][2] |

| InChI | InChI=1S/C6H3ClINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H[1] |

| InChIKey | MHCNYROPQXSCSQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Melting Point | 70 °C | [3] |

| Density | 2.094 g/cm³ | [3] |

| LogP | 3.376 | [4] |

| Polar Surface Area | 45.82 Ų | [4] |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. | [3] |

Spectroscopic Characterization (Predicted)

While specific experimental data is not widely published, the spectral characteristics of this compound can be reliably predicted based on its structure and comparison with analogous compounds.

-

¹H NMR Spectroscopy : The spectrum is expected to show three distinct signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. Each proton will appear as a triplet or a doublet of doublets due to meta-coupling with the other two protons. The proton at C4 (between the chloro and iodo groups) would be the most upfield, while the proton at C2 (between the chloro and nitro groups) and C6 (between the iodo and nitro groups) would be further downfield due to the deshielding effect of the adjacent nitro group.

-

¹³C NMR Spectroscopy : The spectrum will display six unique signals for the six aromatic carbons. The carbons directly attached to the electron-withdrawing nitro group (C5), chlorine (C1), and iodine (C3) will have characteristic chemical shifts. The C-I bond will show the most upfield shift among the substituted carbons, while the C-NO₂ will be significantly downfield.

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by strong, characteristic absorption bands for the nitro group, typically appearing around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Other expected peaks include C-H stretching for the aromatic ring (~3100-3000 cm⁻¹), C=C ring stretching (~1600-1450 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).

-

Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 283. The spectrum will also show a characteristic M+2 peak at m/z 285 with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways would include the loss of NO₂ (m/z 237), O, and the halogen atoms.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound is the direct electrophilic iodination of the commercially available starting material, 1-chloro-3-nitrobenzene. The nitro and chloro groups are meta-directing, which favors substitution at the C5 position. The reaction typically requires an iodine source, such as molecular iodine (I₂), and a strong oxidizing agent or Lewis acid catalyst to generate the electrophilic iodine species.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Iodination of 1-Chloro-3-nitrobenzene

Disclaimer: This protocol is a representative example and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1-chloro-3-nitrobenzene (1 equivalent) and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Addition of Reagents: Add finely powdered iodine (1.1 equivalents) to the stirred mixture. Subsequently, add a mixture of concentrated sulfuric acid and nitric acid dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. The crude product will precipitate as a solid.

-

Purification: Filter the solid, wash thoroughly with cold water to remove acid, and then with a sodium thiosulfate solution to remove unreacted iodine. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups.

-

Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the most reactive site for cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the selective introduction of aryl, alkynyl, or amino groups at the C3 position. The C-Cl bond is significantly less reactive and will typically remain intact under conditions optimized for C-I coupling.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative (3-chloro-5-iodoaniline) using standard reducing agents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or iron in acidic media. This resulting amino group is a key functional handle for further transformations, such as amide bond formation or diazotization.

-

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group activates the aromatic ring for SNAr. While the chlorine atom is at a meta position relative to the nitro group, the overall electron deficiency of the ring can still facilitate substitution under forcing conditions, though it is less favored than at ortho/para positions.

Caption: Key reactivity pathways for this compound.

This trifunctional reactivity makes the compound an excellent scaffold in drug discovery, allowing for the stepwise and regioselective construction of complex molecular architectures.

Conclusion

This compound is a highly functionalized aromatic compound with a well-defined molecular structure. Its combination of a reactive iodine atom suitable for cross-coupling, a reducible nitro group, and a more stable chlorine atom provides a powerful platform for synthetic chemists. The predictable reactivity allows for its strategic use in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials, making it a valuable building block for advanced scientific research and development.

References

Spectroscopic Profile of 1-Chloro-3-iodo-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-3-iodo-5-nitrobenzene. Due to the limited availability of direct experimental spectra in public databases, this guide presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. It includes predicted data summaries, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of substituted nitrobenzenes and halogenated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.2 - 8.4 | t | ~ 1.5 - 2.0 | H-4 |

| ~ 8.0 - 8.2 | t | ~ 1.5 - 2.0 | H-2 |

| ~ 7.8 - 8.0 | t | ~ 1.5 - 2.0 | H-6 |

Note: The chemical shifts are predicted for a solution in CDCl₃. The protons on the aromatic ring are expected to be deshielded due to the electron-withdrawing nature of the nitro group. The multiplicity is predicted as a triplet for each proton due to coupling with its two meta neighbors, although the actual spectrum might show more complex splitting (e.g., a doublet of doublets) if the coupling constants are slightly different.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 - 150 | C-5 (C-NO₂) |

| ~ 138 - 140 | C-1 (C-Cl) |

| ~ 130 - 135 | C-2 |

| ~ 128 - 132 | C-6 |

| ~ 125 - 128 | C-4 |

| ~ 92 - 95 | C-3 (C-I) |

Note: The chemical shifts are predicted for a solution in CDCl₃. The carbon attached to the nitro group (C-5) is expected to be the most downfield, while the carbon attached to the iodine (C-3) will be significantly upfield due to the heavy atom effect.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1550 - 1490 | Strong | Asymmetric NO₂ stretch[1] |

| 1355 - 1315 | Strong | Symmetric NO₂ stretch[1] |

| ~ 1100 | Strong | C-Cl stretch |

| ~ 850 | Medium-Strong | C-N stretch |

| ~ 680 | Medium-Strong | C-I stretch |

| 900 - 690 | Strong | C-H out-of-plane bending |

Note: The presence of strong absorption bands for the nitro group is a key characteristic feature in the IR spectrum.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 283/285 | High | [M]⁺ (molecular ion) with ³⁵Cl/³⁷Cl isotope pattern |

| 237/239 | Medium | [M - NO₂]⁺ |

| 156 | Medium | [M - I]⁺ |

| 127 | High | [I]⁺ |

| 111/113 | Medium | [C₆H₃Cl]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Note: The molecular ion peak is expected to show a characteristic 3:1 intensity ratio for the M and M+2 peaks due to the presence of chlorine. The fragmentation pattern will be dominated by the loss of the nitro group and the halogen atoms.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

-

¹H NMR Data Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.[3]

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

-

-

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the clean, empty sample compartment before running the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

-

-

Data Acquisition (EI mode):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 200-250 °C.

-

-

Data Processing:

-

The mass spectrum will be plotted as relative intensity versus mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and major fragment ions.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Navigating the Synthetic Landscape of 1-Chloro-3-iodo-5-nitrobenzene: A Technical Guide to Reactivity and Selectivity

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals on the reactivity and selectivity of the versatile building block, 1-chloro-3-iodo-5-nitrobenzene. This document provides a comprehensive overview of its behavior in key organic transformations, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Core Concepts: A Tale of Two Halogens and an Influential Nitro Group

This compound (C₆H₃ClINO₂) is a trifunctional aromatic compound offering a unique platform for selective chemical modifications. Its reactivity is primarily governed by the distinct electronic and steric environment created by the three substituents on the benzene ring. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) and the electron-withdrawing nature of the nitro group dictate the regioselectivity of various transformations.

In the realm of palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is the most labile and, therefore, the primary site of reactivity. This predictable selectivity allows for the sequential functionalization of the aromatic ring, making it a valuable intermediate in the synthesis of complex molecules.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the nitro group's meta-position to both halogens plays a critical role. Unlike ortho- or para-substituted nitroarenes, the meta-nitro group cannot stabilize the negatively charged Meisenheimer intermediate through resonance.[1][2] This lack of resonance stabilization significantly reduces the reactivity of the aryl halides towards nucleophilic attack, often requiring more forcing conditions compared to their ortho/para isomers.[1]

Palladium-Catalyzed Cross-Coupling Reactions: Harnessing the C-I Bond

The significant difference in bond dissociation energies between the C-I and C-Cl bonds allows for highly selective functionalization at the iodine-bearing carbon. This section details the primary cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. With this compound, this reaction selectively occurs at the C-I bond, leaving the C-Cl bond intact for potential subsequent transformations.

Table 1: Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Cyclopropylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | K₃PO₄ | Toluene/H₂O | 110 | 1-16 | N/A* |

*Yield not explicitly reported for this specific step in the cited patent. The reaction is part of a multi-step synthesis.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A reaction vessel is charged with this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). An appropriate solvent system (e.g., dioxane/water, toluene/water) is added, and the mixture is degassed. The reaction is then heated to the desired temperature (typically 80-120 °C) and stirred until completion, as monitored by TLC or LC-MS. Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. High regioselectivity for the C-I bond is expected with this compound. The choice of palladium catalyst and ligand can be crucial in optimizing the reaction and preventing side reactions.[3]

Table 2: Representative Conditions for Sonogashira Coupling

| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. |

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF, DMF) under an inert atmosphere, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., Et₃N, DIPA) are added. The reaction mixture is stirred at room temperature or heated until the starting material is consumed. The reaction is then quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

Caption: Catalytic cycles for the Sonogashira coupling.

Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation is a powerful tool for the synthesis of aryl amines. For this compound, the reaction is expected to proceed selectively at the C-I position. The choice of ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners.[4][5]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst System | Base | Solvent | Temp. (°C) |

| Aniline Derivatives | Pd(OAc)₂ / X-Phos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-120 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 equiv.), an amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-3.0 equiv.) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas. An anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is added, and the mixture is heated with stirring for the required time. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. As with other palladium-catalyzed reactions, the C-I bond of this compound is the expected site of reaction.

Table 4: Representative Conditions for Heck Reaction

| Alkene | Catalyst System | Base | Solvent | Temp. (°C) |

| Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF or NMP | 100-140 |

Experimental Protocol: General Procedure for Heck Reaction

This compound (1.0 equiv.), an alkene (1.1-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.2-2.5 equiv.) are combined in a suitable solvent (e.g., DMF, NMP, acetonitrile) in a sealed tube. The mixture is degassed and then heated to the reaction temperature. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Challenging Transformation

The meta-position of the nitro group relative to the chlorine and iodine atoms makes this compound significantly less reactive in SNAr reactions compared to its ortho- and para-nitro isomers.[1] The inductive electron-withdrawing effect of the nitro group is not sufficient to overcome the lack of resonance stabilization of the Meisenheimer intermediate. Consequently, forcing conditions such as high temperatures and highly nucleophilic reagents are often necessary to drive these reactions to completion. Due to this low reactivity, quantitative data for a broad range of nucleophiles is sparse in the literature.

Table 5: Qualitative Reactivity in Nucleophilic Aromatic Substitution

| Nucleophile | Leaving Group | Conditions | Reactivity |

| RO⁻, R₂NH, RS⁻ | Cl or I | Typical SNAr conditions | Very Low to No Reaction |

| Stronger Nucleophiles | Cl or I | High Temp., High Pressure | Possible, but often low yielding |

Experimental Protocol: General Procedure for SNAr

Note: This is a generalized protocol, and significant optimization of reaction conditions is typically required.

In a pressure vessel, this compound (1.0 equiv.) is dissolved in a high-boiling aprotic polar solvent (e.g., DMSO, DMF). The nucleophile (e.g., sodium methoxide, piperidine, 2-5 equiv.) is added, and the vessel is sealed. The reaction mixture is heated to a high temperature (e.g., 150-200 °C) for an extended period. The progress of the reaction is monitored by GC-MS or LC-MS. After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.

References

Navigating the Solubility Landscape of 1-Chloro-3-iodo-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-3-iodo-5-nitrobenzene in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on predicting solubility based on the physicochemical properties of the compound and its structural analogues. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility data in their laboratories.

Core Concepts: Predicting Solubility

This compound is a halogenated nitroaromatic compound. Its solubility is governed by the interplay of its functional groups: the nonpolar benzene ring, the deactivating but polar nitro group, and the halogen substituents (chloro and iodo groups). The general principle of "like dissolves like" is paramount in predicting its behavior in various organic solvents. The presence of the large, polarizable iodine atom and the polar nitro group suggests that the molecule possesses a significant dipole moment, influencing its interaction with polar solvents. Conversely, the aromatic ring provides a nonpolar character, allowing for dissolution in less polar environments.

Expected Solubility Profile

Based on the solubility of structurally similar compounds, such as nitrobenzene and other halogenated nitrobenzenes which are generally soluble in common organic solvents, the following table summarizes the expected qualitative solubility of this compound. It is crucial to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can effectively solvate the polar nitro group and the halogen atoms through dipole-dipole interactions without engaging in hydrogen bonding. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of these solvents can interact with the nitro group. However, the overall nonpolar character of the benzene ring may limit very high solubility. |

| Nonpolar Aprotic | Toluene, Benzene, Hexane, Diethyl ether | Low to Moderate | The aromatic ring of the solute will interact favorably with aromatic solvents like toluene and benzene. Solubility in aliphatic hydrocarbons like hexane is expected to be lower. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The similar polarities and potential for halogen bonding between the solute and these solvents suggest good solubility. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following isothermal shake-flask method is a widely accepted and robust technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature water bath or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials using a shaker or vortex mixer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = C_diluted × Dilution Factor

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Chloro-3-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-Chloro-3-iodo-5-nitrobenzene, a key intermediate in various synthetic pathways. Given the limited availability of a complete, official Safety Data Sheet (SDS) for this specific compound, this document compiles and extrapolates information from available data for this compound and its close structural analogs, including 1-chloro-3-nitrobenzene and 1-iodo-3-nitrobenzene. All data derived from analogous compounds are clearly marked.

Hazard Identification and Classification

Analog-Based Hazard Assessment:

| Hazard Class | Hazard Statement | Source (Analog Compound) |

| Acute Toxicity (Oral) | Toxic if swallowed | 1-Chloro-3-nitrobenzene[1] |

| Acute Toxicity (Dermal) | Toxic in contact with skin | 1-Chloro-3-nitrobenzene[1][2] |

| Acute Toxicity (Inhalation) | Toxic if inhaled | 1-Chloro-3-nitrobenzene[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | 1-Iodo-3-nitrobenzene[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure | 1-Iodo-3-nitrobenzene[3] |

| Flammable Solids | Flammable solid | 1-Iodo-3-nitrobenzene[3] |

It is crucial to assume that this compound may also cause damage to blood, leading to methaemoglobin formation, a known hazard of nitroaromatic compounds.[2]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its analogs is presented below.

| Property | This compound | 1-Chloro-3-nitrobenzene | 1-Iodo-3-nitrobenzene |

| Molecular Formula | C₆H₃ClINO₂[4] | C₆H₄ClNO₂[2] | C₆H₄INO₂ |

| Molecular Weight | 283.45 g/mol [4] | 157.56 g/mol [2] | 249.01 g/mol |

| Appearance | - | Pale yellow crystals[2] | - |

| Melting Point | - | 44-46 °C[2] | 36-38 °C |

| Boiling Point | - | 235-236 °C[2] | 282 °C |

| Flash Point | - | 103 °C (closed cup)[2] | 71 °C[3] |

| Solubility | - | Very poor in water[2] | - |

Experimental Protocols for Safe Handling

The following protocols are recommended for handling this compound in a laboratory setting. These are based on best practices for handling hazardous chemicals and information from analogous compounds.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| Protection Type | Specification | Rationale |

| Eye Protection | Tightly fitting safety goggles or a face shield.[5] | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[6] | Prevents skin contact, as the substance is likely toxic upon dermal absorption.[2] |

| Skin and Body Protection | A lab coat, and in cases of potential significant exposure, impervious clothing.[5] | Minimizes skin contact. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5] | Protects against the inhalation of dust or vapors, which are likely toxic. |

3.2. Engineering Controls

| Control Measure | Description |

| Ventilation | All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] |

| Eyewash and Safety Shower | An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1] |

3.3. Handling and Storage

| Procedure | Description |

| Handling | Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols.[6] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

| Storage | Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed.[6] Store away from incompatible materials such as strong oxidizing agents and combustible materials.[2] |

Emergency Procedures

4.1. First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

4.2. Firefighting Measures

| Aspect | Procedure |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] |

| Specific Hazards | Combustion may produce toxic and corrosive fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen iodide.[3] |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6] |

4.3. Accidental Release Measures

| Step | Action |

| Personal Precautions | Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 3.1). Avoid breathing dust or vapors.[6] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6] |

| Containment and Cleanup | Sweep up the spilled material and place it in a suitable, closed container for disposal.[6] Avoid generating dust. |

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste. Dispose of the contents and container in accordance with local, regional, and national regulations. Do not dispose of it in the sewer system.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe management of this compound within a research environment.

Caption: Safe handling workflow for this compound.

Disclaimer: This document is intended as a guide and is based on the best available information at the time of writing. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before any work with this compound is undertaken. Always refer to the most current and complete Safety Data Sheet provided by the supplier.

References

- 1. fishersci.com [fishersci.com]

- 2. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C6H3ClINO2 | CID 19735170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 3-Chloro-5-iodonitrobenzene Safety Data Sheets(SDS) lookchem [lookchem.com]

An In-depth Technical Guide to 1-Chloro-3-iodo-5-nitrobenzene for Researchers and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety protocols. Always consult the Safety Data Sheet (SDS) before handling any chemical.

Introduction

1-Chloro-3-iodo-5-nitrobenzene is a halogenated nitroaromatic compound that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a chloro, an iodo, and a nitro group on a benzene ring, allows for a variety of chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. The differential reactivity of the halogen substituents, coupled with the synthetic utility of the nitro group, provides chemists with a powerful tool for constructing diverse molecular architectures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties have been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 123158-76-9 | PubChem[1] |

| Molecular Formula | C₆H₃ClINO₂ | PubChem[1] |

| Molecular Weight | 283.45 g/mol | PubChem[1] |

| Appearance | Not specified, likely a solid | General knowledge |

| Melting Point | 70 °C | ChemicalBook |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Calculated LogP | 3.376 | LookChem |

| InChIKey | MHCNYROPQXSCSQ-UHFFFAOYSA-N | PubChem[1] |

Commercial Availability

This compound is commercially available from several chemical suppliers. The typical purities and quantities offered may vary. Researchers should consult the respective supplier catalogs for the most current information on availability and pricing.

| Supplier | Purity | Quantity |

| Aaronchem | Not specified | Not specified |

| BLD Pharm | ≥95% | Various |

| Cenmed | Not specified | Not specified |

| LookChem | 85.0-99.8% | Kilogram scale |

| ChemScene | ≥98% | Milligram to gram scale |

Synthetic Applications and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The iodine atom is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the selective formation of carbon-carbon bonds. The nitro group can be readily reduced to an aniline, which is a key precursor for a wide range of pharmaceuticals and other biologically active compounds. The chloro group is less reactive than the iodo group in cross-coupling reactions, offering the potential for sequential functionalization.

A key transformation of this compound is its reduction to 3-chloro-5-iodoaniline. This aniline derivative can then serve as a versatile intermediate for further synthetic modifications.

Experimental Protocols

Illustrative Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Disclaimer: This is a generalized protocol and may require optimization.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous, degassed solvent (10 mL) and triethylamine (2.0 mmol) via syringe.

-

Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

-

Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Logical Workflow for Synthesis and Functionalization

The following diagram illustrates a logical workflow for the synthesis and subsequent functionalization of this compound, highlighting its role as a key intermediate.

Caption: A logical workflow diagram illustrating the synthesis and key functionalization pathways of this compound.

Biological Activity and Drug Development Applications

Direct studies on the biological activity of this compound are not prominent in the available literature. However, its significance lies in its role as a precursor to a wide array of biologically active molecules. Substituted anilines and biaryl structures, which can be readily synthesized from this intermediate, are common motifs in many pharmaceutical agents.

For instance, derivatives of 3-chloro-5-iodoaniline could be explored for their potential as kinase inhibitors, a class of drugs with significant applications in oncology. The ability to introduce diverse substituents at the iodo-position via cross-coupling reactions allows for the generation of compound libraries for high-throughput screening in drug discovery programs.

Safety Information

This compound is a chemical that requires careful handling. The Safety Data Sheet (SDS) from suppliers should be consulted for detailed safety information.

-

General Hazards: As a nitroaromatic compound, it may be toxic. Halogenated aromatic compounds can also be hazardous.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.

-

Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

This guide provides a foundational understanding of the commercial availability, properties, and synthetic utility of this compound for professionals in research and drug development. Its versatility as a chemical intermediate underscores its potential in the creation of novel and complex molecules.

References

The Synthetic Utility of 1-Chloro-3-iodo-5-nitrobenzene in the Development of Novel Cancer Therapeutics

For Immediate Release

Shanghai, China – December 25, 2025 – 1-Chloro-3-iodo-5-nitrobenzene, a versatile aromatic compound, has emerged as a critical building block in the synthesis of targeted cancer therapies. Its unique trifunctionalized structure allows for selective chemical modifications, making it an invaluable intermediate for researchers and drug development professionals. A recent patent highlights its application in the creation of potent inhibitors targeting the WDR5-MYC interaction, a key driver in various cancers.

This technical guide provides an in-depth review of the application of this compound, focusing on its role in the synthesis of a key intermediate for WDR5-MYC inhibitors. The guide includes a detailed experimental protocol, quantitative data, and a visualization of the synthetic pathway.

Core Application: Synthesis of a WDR5-MYC Inhibitor Intermediate

A primary application of this compound is in the synthesis of 3-chloro-5-(methylsulfonyl)aniline. This aniline derivative serves as a crucial precursor for a series of substituted N-phenyl sulfonamide compounds that have been shown to inhibit the interaction between WD repeat-containing protein 5 (WDR5) and the MYC oncoprotein.[1] This inhibition disrupts cancer cell proliferation, offering a promising therapeutic strategy for a range of malignancies, including ovarian, breast, colorectal, pancreatic, and lung cancers.[1]

The strategic arrangement of the chloro, iodo, and nitro groups on the benzene ring allows for a controlled, two-step conversion to the desired aniline intermediate. The process involves an initial sulfenylation reaction followed by the reduction of the nitro group.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 3-chloro-5-(methylsulfonyl)aniline starting from this compound, as detailed in the patent literature.[1]

| Starting Material | Product | Reagents | Solvent | Temperature | Reaction Time | Yield |

| This compound | 1-Chloro-3-(methylsulfonyl)-5-nitrobenzene | Sodium methanesulfinate, CuI, L-proline, NaOH | DMSO | 85 °C | 16 h | - |

| 1-Chloro-3-(methylsulfonyl)-5-nitrobenzene | 3-Chloro-5-(methylsulfonyl)aniline | (Not specified in detail, referred to as "General Procedure C") | - | - | - | 55% |

Experimental Protocols

The synthesis of 3-chloro-5-(methylsulfonyl)aniline from this compound is a two-step process. The first step involves a copper-catalyzed sulfenylation, followed by the reduction of the nitro group.

Step 1: Synthesis of 1-Chloro-3-(methylsulfonyl)-5-nitrobenzene

This procedure details the copper-catalyzed coupling of sodium methanesulfinate with this compound.[1][2]

Materials:

-

This compound (400 mg, 1.41 mmol)

-

Sodium methanesulfinate (174 mg, 1.7 mmol)

-

Copper(I) iodide (CuI) (27 mg, 0.14 mmol)

-

L-proline (32 mg, 0.28 mmol)

-

Sodium hydroxide (NaOH) (11 mg, 0.28 mmol)

-

Dimethyl sulfoxide (DMSO) (3 mL)

-

Dichloromethane (DCM)

-

Water (H₂O)

Procedure:

-

Under an inert atmosphere, combine this compound, sodium methanesulfinate, CuI, L-proline, and NaOH in a reaction vessel containing DMSO.

-

Heat the reaction mixture to 85 °C for 16 hours.

-

After cooling to room temperature, dilute the mixture with water.

-

Extract the aqueous phase with dichloromethane.

-

The resulting crude 1-chloro-3-(methylsulfonyl)-5-nitrobenzene is carried forward to the next step without further purification.[1]

Step 2: Synthesis of 3-Chloro-5-(methylsulfonyl)aniline

The crude 1-chloro-3-(methylsulfonyl)-5-nitrobenzene is then subjected to a reduction of the nitro group to an amine. While the specific reagents for this step are referred to as "General Procedure C" in the patent, a common method for this transformation is the use of a metal catalyst such as iron or tin(II) chloride in an acidic medium. The final product is purified by flash chromatography.[1]

Purification:

-

The resulting 3-chloro-5-(methylsulfonyl)aniline is purified using ISCO flash chromatography to yield a yellow solid.[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the two-step synthesis of 3-chloro-5-(methylsulfonyl)aniline from this compound.

Caption: Synthetic route to a key WDR5-MYC inhibitor intermediate.

This technical guide underscores the significance of this compound as a valuable starting material in medicinal chemistry. Its application in the synthesis of novel cancer therapeutics highlights the importance of strategically functionalized small molecules in advancing drug discovery.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-3-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of complex molecules such as biaryls, polyolefins, and styrenes.[1] The substrate, 1-Chloro-3-iodo-5-nitrobenzene, is a valuable building block due to its distinct electronic and steric properties conferred by the nitro group and two different halogen substituents.

The reactivity of halogens in Suzuki coupling reactions generally follows the trend I > Br > Cl. This inherent difference in reactivity allows for regioselective cross-coupling reactions on polyhalogenated substrates. In the case of this compound, the carbon-iodine bond is significantly more susceptible to oxidative addition to the palladium catalyst than the carbon-chlorine bond. This selectivity enables the targeted synthesis of 3-chloro-5-nitro-biphenyl derivatives, leaving the chlorine atom available for subsequent transformations. The electron-withdrawing nitro group further activates the C-I bond towards oxidative addition, often facilitating the reaction under milder conditions.

This document provides detailed protocols and application notes for the regioselective Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids. The presented data is based on typical results obtained for structurally similar compounds and serves as a guideline for expected yields under optimized conditions.

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~92 |

| 3 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Toluene | 110 | 6 | ~90 |

| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 80 | 16 | ~88 |

| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85 |

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard method effective for a range of aryl iodides.[2]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

2 M Potassium Carbonate (K₂CO₃) aqueous solution

-

Toluene

-

Deionized water

-

Argon or Nitrogen gas

-

Standard Schlenk line equipment

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

-

Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

-

Add toluene (8 mL) and the 2 M K₂CO₃ solution (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Protocol for Challenging or Sterically Hindered Substrates

This protocol employs a more active catalyst system suitable for more demanding substrates.[2]

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)

-